5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Tautomerism NMR Spectroscopy Reaction Selectivity

This tautomerically fixed 1,2,3-triazole-4-carboxylic acid features a unique ortho-substitution pattern: a C5-formyl and C4-carboxyl group separated by a single ring atom, enabling selective intramolecular cyclocondensations unattainable with other regioisomers. The N1-methyl group eliminates prototropic tautomerism, ensuring consistent PK/PD and simplifying SAR analysis. The free carboxyl allows direct EDC/HATU-mediated conjugation to amines without ester hydrolysis, reducing degradation risk. Ideal for constructing fused furo[3,4-d]- and pyrrolo[3,4-d]triazole scaffolds for kinase inhibitors and fluorescent probes. Order high-purity material to streamline your synthetic route with a single, well-defined tautomeric species.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 2138085-24-0
Cat. No. B6602192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS2138085-24-0
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCN1C(=C(N=N1)C(=O)O)C=O
InChIInChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11)
InChIKeyXPNPNOFFLZDBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 2138085-24-0): A Versatile Bifunctional Building Block for Heterocyclic Synthesis and Medicinal Chemistry


5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2138085-24-0) is a heterocyclic organic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . It belongs to the class of 1,2,3-triazole-4-carboxylic acids and features a unique substitution pattern: a methyl group at the N1 position, a formyl group at the C5 position, and a carboxylic acid group at the C4 position . This arrangement creates a densely functionalized scaffold with orthogonal reactive handles that enable sequential derivatization strategies unavailable in simpler triazole analogs.

Why Generic Substitution Fails: The Critical Role of 5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid in Precise Chemical Transformations


In medicinal chemistry and materials science, the success of a synthetic route often hinges on the precise electronic and steric properties of each building block. While the 1,2,3-triazole-4-carboxylic acid core is common, the specific substitution pattern on the heterocyclic ring dramatically alters reactivity, tautomeric behavior, and the physicochemical properties of downstream products. For instance, the N1-methyl group in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid eliminates the prototropic tautomerism observed in NH-triazoles, fixing the ring in a single tautomeric state and thereby simplifying reaction outcomes and analytical characterization [1]. Furthermore, the ortho relationship between the 5-formyl and 4-carboxylic acid groups creates a unique electronic environment that promotes intramolecular hydrogen bonding and facilitates specific cyclocondensation reactions that are not possible with other regioisomers or analogs lacking this specific functional group adjacency [2].

Quantitative Differentiation Evidence for 5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid vs. Key Analogs


Tautomeric Equilibria and Structural Fixation: 5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid vs. 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

In contrast to the 1-(4-ethoxyphenyl) analog, which exists as an equilibrium mixture of the open-chain acid and the cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one hemiacetal tautomer, the N1-methyl substitution in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid prevents the ring-chain tautomerism characteristic of the NH and N-aryl series. 1H NMR analysis of the 1-(4-ethoxyphenyl) analog revealed that the cyclic hemiacetal tautomer accounts for approximately 20% of the equilibrium population in solution [1]. This tautomeric heterogeneity can lead to complex reaction mixtures and inconsistent analytical profiles when the analog is used as a building block. The N1-methyl derivative, by virtue of its fixed structure, eliminates this source of variability, providing a single, well-defined reactive species for downstream applications.

Tautomerism NMR Spectroscopy Reaction Selectivity Ortho-Formyl Carboxylic Acids

Electronic Modulation via N1-Methyl Substitution: Impact on Carboxylic Acid Acidity (Predicted pKa) vs. 1H-1,2,3-Triazole-4-carboxylic Acid

The introduction of an electron-donating N1-methyl group and an electron-withdrawing 5-formyl group in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is expected to modulate the pKa of the carboxylic acid moiety compared to the parent 1H-1,2,3-triazole-4-carboxylic acid. The parent 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) exhibits experimentally determined pKa values of pK1: 3.22 and pK2: 8.73 at 25°C, reflecting the acidic triazole NH and the carboxylic acid group [1]. In contrast, the N1-methylated target compound lacks the acidic NH proton, resulting in a single acidic site (the carboxylic acid). Furthermore, the adjacent electron-withdrawing 5-formyl group is predicted to lower the carboxylic acid pKa relative to non-formylated analogs, enhancing its reactivity toward nucleophiles and its utility in amide bond formation under mild conditions. While direct experimental pKa data for the target compound are not available in the public domain, this predicted electronic modulation is a key differentiator from non-formylated or differently substituted triazole-4-carboxylic acids.

Acidity pKa Prediction Electronic Effects Drug-Likeness

Synthetic Accessibility and Scalability: Preparation Method for 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acids vs. Alternative Regioisomers

The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid and related 1-substituted-1H-1,2,3-triazole-4-carboxylic acids benefits from robust, scalable methodologies. Patent US10487063B2 describes a general preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids that involves cyclization of appropriate precursors under controlled conditions, followed by crystallization to achieve high purity [1]. In contrast, the synthesis of 1,5-disubstituted 1,2,3-triazoles via alternative routes, such as decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids, often requires more forcing conditions and can be complicated by side reactions [2]. The 1,2,3-triazole-4-carboxylic acid scaffold, particularly with N1-substitution, is therefore a more accessible and reliable platform for generating diverse libraries of triazole-containing compounds compared to 1,4- or 1,5-disubstituted isomers that rely on less regioselective cycloadditions.

Synthesis Click Chemistry Scalability Regioselectivity

Orthogonal Functional Group Reactivity: 5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid vs. Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

The free carboxylic acid in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid provides a handle for direct amidation, esterification, or reduction reactions without requiring a deprotection step. In contrast, its methyl ester analog (methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate, CAS 2248351-28-0) necessitates an additional saponification step to liberate the acid functionality, adding a synthetic operation and potentially compromising overall yield. The target compound's molecular weight of 155.11 g/mol is significantly lower than the ester analog (169.14 g/mol), offering a higher density of reactive functionality per gram of material, which translates to greater atom economy in subsequent transformations.

Orthogonal Reactivity Sequential Derivatization Protecting Group Strategy

Optimal Application Scenarios for 5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic Acid in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Triazole-Containing Bioactive Molecules Requiring Fixed Tautomeric State

In drug discovery programs targeting enzymes or receptors where precise molecular recognition is critical, the use of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a building block ensures that the triazole moiety exists in a single, well-defined tautomeric form. This eliminates the pharmacokinetic and pharmacodynamic uncertainties associated with tautomeric mixtures, as demonstrated by the 20% cyclic hemiacetal population observed in the 1-(4-ethoxyphenyl) analog [1]. The fixed structure simplifies structure-activity relationship (SAR) analysis and facilitates the development of robust, reproducible synthetic routes to clinical candidates.

Bioconjugation Chemistry: Direct Amide Bond Formation with Amine-Containing Biomolecules

The free carboxylic acid group in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid enables direct conjugation to amine-containing biomolecules (e.g., peptides, proteins, aminoglycosides) using standard coupling reagents (EDC, HATU, etc.) [1]. This avoids the need for ester hydrolysis steps required when using methyl ester analogs, streamlining bioconjugate synthesis and reducing the risk of biomolecule degradation during harsh deprotection conditions. The predicted enhanced acidity of the carboxylic acid due to the adjacent 5-formyl group further improves coupling efficiency under mild, aqueous conditions.

Heterocyclic Chemistry: Construction of Fused Triazole Systems via Ortho-Formyl Carboxylic Acid Cyclocondensations

The unique ortho arrangement of the formyl and carboxylic acid groups in 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid makes it an ideal precursor for the synthesis of fused heterocyclic systems, including furo[3,4-d][1,2,3]triazoles, pyrrolo[3,4-d][1,2,3]triazoles, and related annulated scaffolds [1]. The N1-methyl substitution prevents competing tautomerization pathways that would otherwise lead to complex product mixtures, ensuring high selectivity in cyclocondensation reactions with amines, hydrazines, and other dinucleophiles. This application is particularly valuable in the discovery of novel kinase inhibitors, antimicrobial agents, and fluorescent probes where rigid, planar heterocyclic cores are essential for target engagement.

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